molecular formula C13H22Cl2N2 B8096549 (R)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl

(R)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl

Cat. No.: B8096549
M. Wt: 277.23 g/mol
InChI Key: ACRFXIWOSRXTLG-FFXKMJQXSA-N
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Description

®-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl is a chemical compound with the molecular formula C13H21N2Cl2 It is a chiral amine with a phenyl group, a pyrrolidine ring, and a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetone and pyrrolidine.

    Reductive Amination: The key step in the synthesis is the reductive amination of phenylacetone with pyrrolidine. This reaction is usually carried out in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl may involve large-scale batch or continuous processes. The reaction conditions are optimized for maximum yield and purity, and the process may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

®-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction may produce phenylethanol.

Scientific Research Applications

®-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine: Similar structure but lacks the additional carbon in the backbone.

    3-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine: Similar structure but with different positioning of the amine group.

    N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine: Contains a pyrazole ring instead of a phenyl group.

Uniqueness

®-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine 2HCl is unique due to its specific chiral configuration and the presence of both a phenyl group and a pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2R)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c14-13(11-15-8-4-5-9-15)10-12-6-2-1-3-7-12;;/h1-3,6-7,13H,4-5,8-11,14H2;2*1H/t13-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRFXIWOSRXTLG-FFXKMJQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CC2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C[C@@H](CC2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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